molecular formula C22H23N5OS B12159367 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

Cat. No.: B12159367
M. Wt: 405.5 g/mol
InChI Key: FGNNCVUVWPKUKB-DXDRQYPZSA-N
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Description

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a phenylprop-2-enylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne. This reaction is typically carried out under reflux conditions in the presence of a suitable catalyst.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol is reacted with a suitable leaving group on the triazole ring.

    Coupling of the Phenylprop-2-enylidene Moiety: The final step involves the coupling of the phenylprop-2-enylidene moiety to the triazole-sulfanyl intermediate. This can be achieved through a condensation reaction using an appropriate aldehyde and amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenylprop-2-enylidene moiety, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted analogs.

Scientific Research Applications

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the phenylprop-2-enylidene moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresols are aromatic organic compounds with a hydroxyl group attached to a methyl-substituted benzene ring. They share some structural similarities with the phenyl ring in the compound.

    Aliphatic Amines: These compounds contain an amine group attached to an aliphatic chain. They can undergo similar derivatization and separation techniques as the compound .

Uniqueness

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide is unique due to its combination of a triazole ring, a sulfanyl group, and a phenylprop-2-enylidene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H23N5OS

Molecular Weight

405.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C22H23N5OS/c1-3-27-21(19-13-11-17(2)12-14-19)25-26-22(27)29-16-20(28)24-23-15-7-10-18-8-5-4-6-9-18/h4-15H,3,16H2,1-2H3,(H,24,28)/b10-7+,23-15-

InChI Key

FGNNCVUVWPKUKB-DXDRQYPZSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C=C\C2=CC=CC=C2)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC=CC2=CC=CC=C2)C3=CC=C(C=C3)C

Origin of Product

United States

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